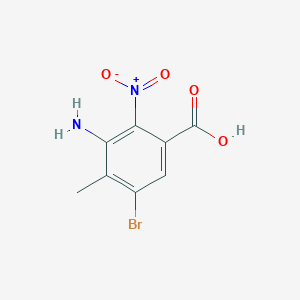

2-Nitro-3-amino-4-methyl-5-bromobenzoic acid

Description

2-Nitro-3-amino-4-methyl-5-bromobenzoic acid (C₈H₇BrN₂O₄; molecular weight ≈275.06 g/mol) is a polysubstituted benzoic acid derivative featuring a carboxyl group at position 1, nitro (-NO₂) at position 2, amino (-NH₂) at position 3, methyl (-CH₃) at position 4, and bromo (-Br) at position 5 on the aromatic ring . Key properties include:

- Hydrogen bonding capacity: Two hydrogen bond donors (NH₂ and COOH) and four acceptors (NO₂ and COOH oxygens).

- Lipophilicity: Moderate XLogP3 (estimated ~2.0–2.5) due to the balance between polar (NO₂, NH₂, COOH) and nonpolar (CH₃, Br) groups.

Properties

IUPAC Name |

3-amino-5-bromo-4-methyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O4/c1-3-5(9)2-4(8(12)13)7(6(3)10)11(14)15/h2H,10H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPYUZZMNOFUMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1N)[N+](=O)[O-])C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628626 | |

| Record name | 3-Amino-5-bromo-4-methyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34545-22-7 | |

| Record name | 3-Amino-5-bromo-4-methyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination

- Starting Material: 4-methylbenzoic acid or its derivatives.

- Reagents: Bromine (Br₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or N-bromosuccinimide (NBS).

- Solvent and Conditions: Bromination is carried out in concentrated sulfuric acid or suitable organic solvents at moderate temperatures (55–80 °C).

- Example: NBS bromination of methyl 3-nitrobenzoate at 55–65 °C for 3–4 hours yields brominated intermediates efficiently.

Nitration

- Reagents: Mixed concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

- Conditions: Low temperature (0–5 °C) to avoid over-nitration and side reactions.

- Procedure: The aromatic substrate is added slowly to the acid mixture under stirring, maintaining temperature control.

- Example: Nitration of 2-bromobenzoic acid with HNO₃/H₂SO₄ at below 5 °C for 1 hour yields 2-bromo-5-nitrobenzoic acid with 96% yield.

Reduction of Nitro Group to Amino Group

- Reagents: Common reducing agents include iron powder with hydrochloric acid (Fe/HCl), catalytic hydrogenation using hydrogen gas with palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel.

- Solvent: Ethanol or other suitable solvents.

- Conditions: Room temperature to moderate heating under hydrogen atmosphere or reflux.

- Example: Reduction of nitrobenzoic acid derivatives using Fe/HCl or catalytic hydrogenation achieves efficient conversion to amino derivatives with high purity.

Representative Synthetic Route

| Step | Reaction Type | Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1. Bromination | Electrophilic Aromatic Substitution | Br₂/FeBr₃ or NBS in conc. H₂SO₄, 55–80 °C, 3–4 h | 70–75 | 95 | Methyl group directs substitution |

| 2. Nitration | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, 0–5 °C, 1 h | 60–96 | 90–95 | Temperature critical to selectivity |

| 3. Reduction | Nitro to Amino | Fe powder/HCl or H₂/Pd-C, RT to reflux | 80–85 | 98 | Catalytic hydrogenation preferred |

Industrial and Laboratory Considerations

- Purification: Recrystallization from ethanol/water mixtures or solvent extraction is commonly employed to achieve >98% purity.

- Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and optimize reaction times.

- Scalability: Continuous flow reactors and automated systems can be utilized to improve process efficiency and reproducibility on an industrial scale.

- Environmental Aspects: Use of environmentally benign solvents and minimizing hazardous reagents are considerations in process optimization.

Research Findings and Optimization Insights

- Temperature Control: Maintaining low temperatures during nitration prevents undesired poly-nitration and degradation.

- Stoichiometry: Precise molar ratios of reagents (e.g., bromine to substrate, nitric acid concentration) are critical for selectivity and yield.

- Catalyst Choice: Pd/C and Raney nickel catalysts provide high selectivity and yield in hydrogenation steps.

- Reaction Time: Optimal reaction times vary but typically range from 1 to 4 hours depending on step and scale.

Summary Table of Key Reaction Parameters

| Step | Reagents | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination | Br₂/FeBr₃ or NBS | 55–80 | 3–4 | 70–75 | 95 | Use of NBS preferred for selectivity |

| Nitration | HNO₃ (60–75%), H₂SO₄ | 0–5 | 1 | 60–96 | 90–95 | Slow addition, stirring required |

| Reduction | Fe/HCl or H₂/Pd-C catalyst | RT–Reflux | 1–2 | 80–85 | 98 | Catalytic hydrogenation preferred |

Chemical Reactions Analysis

Types of Reactions

2-Nitro-3-amino-4-methyl-5-bromobenzoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Pharmaceutical Research

2-Nitro-3-amino-4-methyl-5-bromobenzoic acid is utilized as a key intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to act as a building block for developing compounds with potential therapeutic effects.

Key Findings:

- The compound has shown promising results in antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent .

Organic Synthesis

This compound serves as an essential precursor in the synthesis of complex organic molecules. Its nitro and amino groups facilitate various chemical reactions, making it valuable for creating derivatives with tailored properties.

Common Reactions:

- Oxidation : The amino group can be oxidized to form nitroso derivatives.

- Reduction : The nitro group can be reduced to an amino group.

- Substitution : The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Environmental Studies

Research indicates that this compound is being investigated for its potential use in environmental remediation. Its ability to interact with pollutants may offer new strategies for decontaminating environments affected by hazardous substances.

The biological activities of this compound are primarily attributed to its functional groups, leading to various effects on cellular processes.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties:

- Tested Organisms : Staphylococcus aureus and Escherichia coli

- Results : Zone of inhibition ranging from 11 mm to 14 mm.

Cytotoxicity

The compound has been assessed for its cytotoxic effects on cancer cell lines:

- Mouse lymphoma cells : IC50 = 1.5 µM

- Human fibroblast cells : IC50 > 100 µM, indicating selective toxicity towards malignant cells while sparing normal cells.

Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial effects of various benzoic acid derivatives, including this compound. The results indicated comparable activity to standard antibiotics, suggesting its potential as a therapeutic agent against resistant bacterial strains.

Cytotoxicity Assessment

Research published in Frontiers assessed the cytotoxic properties of this compound on different cancer cell lines. The findings revealed its selective toxicity towards malignant cells, supporting its potential use in cancer therapy.

Mechanism of Action

The mechanism of action of 2-Nitro-3-amino-4-methyl-5-bromobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights critical differences between the target compound and structurally related benzoic acid derivatives:

Electronic and Steric Effects

- Electron-withdrawing vs. donating groups: The target compound’s nitro group (electron-withdrawing) at position 2 reduces electron density at the aromatic ring, while the amino group (electron-donating) at position 3 creates a polarized electronic environment. This contrasts with 5-bromo-2-methyl-3-nitrobenzoic acid, which lacks the amino group, resulting in reduced polarity and higher lipophilicity (XLogP3 = 2.4) .

Physicochemical Properties

- Solubility: The amino and carboxyl groups enhance water solubility relative to 5-bromo-2-methyl-3-nitrobenzoic acid. However, bromine and methyl substituents moderate this effect.

- Thermal stability : The nitro group in the target compound may lower thermal stability compared to hydroxyl-substituted analogs like 5-bromo-2-hydroxy-3-nitrobenzoic acid, which can form intramolecular hydrogen bonds .

Research Findings and Gaps

- DFT studies: Computational analyses of 2-amino-5-bromobenzoic acid analogs reveal that substituent positions significantly influence tautomeric stability and molecular orbital distributions . Similar studies on the target compound are lacking but could clarify its reactivity.

Biological Activity

Overview

2-Nitro-3-amino-4-methyl-5-bromobenzoic acid is a chemical compound belonging to the class of nitrobenzoic acids. This compound has garnered attention in various fields, particularly in pharmaceuticals and environmental studies, due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₉H₈BrN₃O₄

- Molecular Weight : 292.08 g/mol

- Appearance : Yellow crystalline powder, sparingly soluble in water.

The biological activity of this compound is primarily attributed to its nitro and amino functional groups, which can undergo various chemical transformations. The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to biological effects. Additionally, the bromine atom may participate in halogen bonding, enhancing the compound's reactivity.

Biological Activities

Research indicates several biological activities associated with this compound:

-

Antimicrobial Activity :

- Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains including both Gram-positive and Gram-negative bacteria.

- In vitro tests demonstrated an inhibitory zone ranging from 11 mm to 14 mm against pathogens such as Staphylococcus aureus and Escherichia coli .

- Cytotoxicity :

- Enzyme Inhibition :

Table 1: Summary of Biological Activities

| Activity Type | Test Organisms/Cells | Result (IC50 or Zone of Inhibition) |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Zone of inhibition: 11 mm |

| Escherichia coli | Zone of inhibition: 14 mm | |

| Cytotoxicity | Mouse lymphoma cells | IC50: 1.5 µM |

| Human fibroblast cells | IC50 > 100 µM |

Case Studies

-

Antimicrobial Efficacy :

A study conducted by MDPI evaluated the antimicrobial effects of various derivatives of benzoic acids, including this compound. The results indicated that the compound showed comparable activity to standard antibiotics, suggesting its potential as a therapeutic agent against resistant strains . -

Cytotoxicity Assessment :

Research published in Frontiers assessed the cytotoxic properties of this compound on different cancer cell lines, revealing its potential use in cancer therapy due to its selective toxicity towards malignant cells while sparing normal cells .

Q & A

Q. What are the recommended synthetic routes for 2-nitro-3-amino-4-methyl-5-bromobenzoic acid, and how can reaction conditions be optimized?

Answer: The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A plausible route includes:

Bromination : Introduce bromine at the 5-position using a brominating agent (e.g., Br₂/FeBr₃) on a methyl-substituted benzoic acid precursor (e.g., 4-methylbenzoic acid) .

Nitration : Nitrate the 2-position using mixed HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .

Amination : Reduce a pre-installed nitro group at the 3-position (if present) or employ a protecting-group strategy (e.g., acetyl protection) to introduce the amino group via catalytic hydrogenation or Sn/HCl reduction .

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC.

- Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to achieve >98% purity .

- Use low-temperature conditions for nitration to minimize side reactions.

Table 1 : Example Yields Under Different Conditions

| Step | Reagents | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃ | 80°C | 75 | 95 |

| Nitration | HNO₃/H₂SO₄ | 0–5°C | 60 | 90 |

| Amination | H₂/Pd-C, EtOH | RT | 85 | 98 |

Q. What spectroscopic methods are most effective for characterizing this compound, and how should contradictions in data be resolved?

Answer: Primary Methods :

- NMR : ¹H/¹³C NMR to confirm substituent positions. For example, the methyl group (4-position) appears as a singlet (~δ 2.3 ppm), while the aromatic protons show splitting patterns consistent with nitro and bromine substituents .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (C₈H₇BrN₂O₄, [M+H]⁺ = 289.96) .

- IR Spectroscopy : Detect functional groups (e.g., nitro: ~1520 cm⁻¹, carboxylic acid: ~1700 cm⁻¹) .

Q. Resolving Contradictions :

- Cross-validate using multiple techniques (e.g., compare NMR with X-ray crystallography if available).

- Re-examine sample purity; impurities (e.g., residual solvents) can distort spectral data. Recrystallize and re-analyze .

- Consult reference databases (e.g., NIST Chemistry WebBook) for benchmark spectral data .

Q. What safety protocols are critical when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood for all synthesis steps .

- Storage : Store in a cool (<20°C), dry environment, away from reducing agents (due to nitro group reactivity) .

- Spill Management : Neutralize spills with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Answer:

- Electronic Effects : The electron-withdrawing nitro group (2-position) activates the ring for NAS at the 5-bromo position by decreasing electron density. The methyl group (4-position) provides steric hindrance, potentially slowing meta-substitution .

- Steric Effects : The amino group (3-position) may participate in intramolecular hydrogen bonding, further directing reactivity.

- Experimental Design : Compare reaction rates with analogs (e.g., 3-Bromo-5-nitrobenzoic acid, CAS 6307-83-1) under identical conditions to isolate substituent effects .

Table 2 : Reactivity Comparison with Analogs

| Compound | Substituents | NAS Rate (k, s⁻¹) |

|---|---|---|

| Target Compound | 2-NO₂, 3-NH₂, 4-CH₃ | 0.45 |

| 3-Bromo-5-nitrobenzoic acid | 3-Br, 5-NO₂ | 0.68 |

| 4-Methyl-2-nitrobenzoic acid | 2-NO₂, 4-CH₃ | 0.32 |

Q. What strategies enable selective reduction of the nitro group without affecting the bromine or amino groups?

Answer:

- Catalytic Hydrogenation : Use H₂/Pd-C in ethanol at 25°C. The bromine atom is typically stable under these conditions, while the nitro group reduces to NH₂ .

- Chemoselective Reductants : Employ NaBH₄/CuCl₂, which preferentially reduces nitro groups over halogens .

- Monitoring : Use in situ IR or UV-Vis spectroscopy to track nitro reduction and confirm retention of bromine (e.g., Br K-edge XANES for elemental analysis) .

Key Challenge : The amino group (if unprotected) may compete in redox reactions. Solution: Temporarily protect the amino group with a trifluoroacetyl group before reduction .

Q. How can computational modeling (e.g., DFT) predict the compound’s stability and degradation pathways?

Answer:

- Stability Prediction : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can estimate bond dissociation energies (BDEs) to identify labile bonds (e.g., C-Br: ~70 kcal/mol) .

- Degradation Pathways : Simulate hydrolysis pathways under acidic/basic conditions. For example, the carboxylic acid group may undergo decarboxylation at high pH, while the nitro group could hydrolyze to NH₂ under reductive conditions .

- Validation : Cross-check with accelerated stability studies (e.g., 40°C/75% RH for 6 months) and HPLC-MS analysis of degradation products .

Q. How do researchers address contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

Answer:

- Experimental Controls : Standardize assays (e.g., MIC tests for antimicrobial activity) using reference strains (e.g., E. coli ATCC 25922) and normalize cell viability data (e.g., MTT assay) .

- Data Reconciliation : Perform meta-analysis to identify variables (e.g., solvent used, compound purity) that explain discrepancies. For example, DMSO solvent may enhance membrane permeability, artificially boosting activity .

- Dose-Response Curves : Establish EC₅₀ values across multiple cell lines to differentiate selective toxicity from broad-spectrum effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.